molecular formula C22H26N2O B11558880 2-phenyl-N'-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide

2-phenyl-N'-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide

Cat. No.: B11558880
M. Wt: 334.5 g/mol
InChI Key: FRDPGPVSIMVSIM-XTQSDGFTSA-N
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Description

2-phenyl-N’-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide is an organic compound with a complex structure that includes a cyclopropane ring, a hydrazide group, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-phenyl-N’-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N’-[(E)-1-phenylethylidene]acetohydrazide
  • Phenylacetone

Uniqueness

2-phenyl-N’-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-phenylhexylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C22H26N2O/c1-2-3-6-15-21(18-13-9-5-10-14-18)23-24-22(25)20-16-19(20)17-11-7-4-8-12-17/h4-5,7-14,19-20H,2-3,6,15-16H2,1H3,(H,24,25)/b23-21+

InChI Key

FRDPGPVSIMVSIM-XTQSDGFTSA-N

Isomeric SMILES

CCCCC/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCCCCC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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